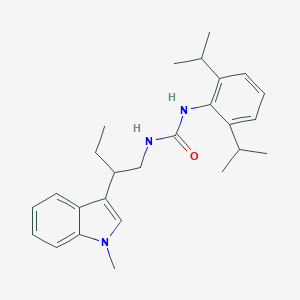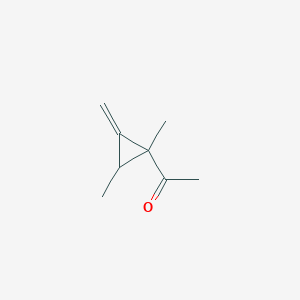
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of various drugs, including MDMA or ecstasy. MDP2P is a ketone that belongs to the cycloalkane family, and it has a molecular formula of C11H16O.
Mecanismo De Acción
The mechanism of action of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is not well understood, but it is believed to be similar to other ketones. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is thought to act as a prodrug, which means that it is metabolized in the body to produce active compounds that have psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been shown to have a variety of biochemical and physiological effects, including the stimulation of the central nervous system, the release of serotonin and dopamine, and the inhibition of monoamine oxidase. These effects are believed to be responsible for the psychoactive properties of drugs that are synthesized using Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is a useful chemical compound for laboratory experiments because it is relatively easy to synthesize and it can be used as a precursor for the synthesis of a variety of drugs. However, Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is also a controlled substance in many countries, which makes it difficult to obtain and use in laboratory settings.
Direcciones Futuras
There are several future directions for research on Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, the use of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone as a precursor for the synthesis of new drugs could lead to the development of novel psychoactive compounds with potential therapeutic benefits.
Métodos De Síntesis
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone can be synthesized through a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the reductive amination method. The most common method used for the synthesis of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is the Wacker oxidation, which involves the oxidation of safrole to form Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Aplicaciones Científicas De Investigación
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been extensively studied in the field of organic chemistry, and it has been used as a precursor for the synthesis of various drugs, including MDMA, MDA, and MDEA. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has also been used in the synthesis of other compounds, such as amphetamines and cathinones.
Propiedades
Número CAS |
156541-79-6 |
|---|---|
Nombre del producto |
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone |
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-(1,2-dimethyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C8H12O/c1-5-6(2)8(5,4)7(3)9/h6H,1H2,2-4H3 |
Clave InChI |
VVTFAZINPABWGG-UHFFFAOYSA-N |
SMILES |
CC1C(=C)C1(C)C(=O)C |
SMILES canónico |
CC1C(=C)C1(C)C(=O)C |
Sinónimos |
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



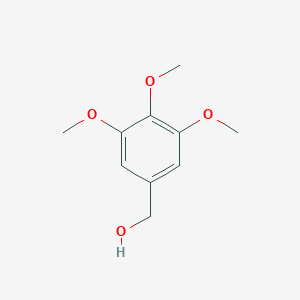


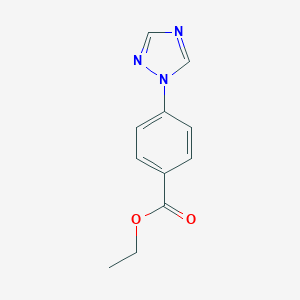
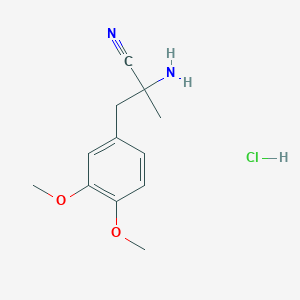
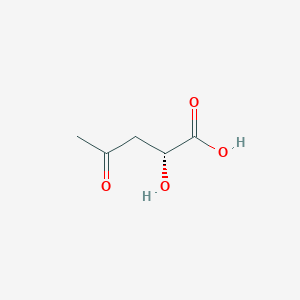
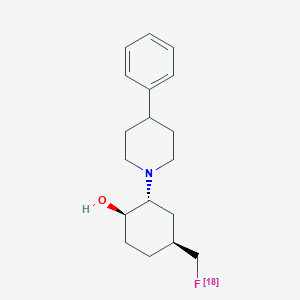
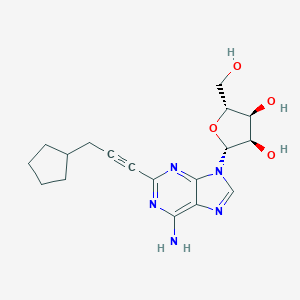
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
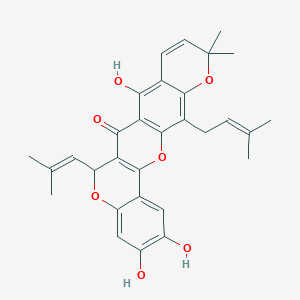
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

